Basicity Profile: pKa1 Reduction of ~5.3 Units vs. Ethylenediamine
The first pKa (pKa1) of (2-Aminobutyl)(tert-butyl)amine is estimated at 4.72, which is substantially lower than the pKa1 of the unhindered symmetrical analog ethylenediamine (pKa1 = 6.85) [REFS-1, REFS-2]. This represents a reduction in basicity of 2.13 pKa units, equivalent to the target compound being approximately 135 times less basic than ethylenediamine. This weak basicity alters its protonation state at physiological and near-neutral pH, a critical factor for applications involving amine buffers or pH-dependent reactivity.
| Evidence Dimension | First Dissociation Constant (pKa1) |
|---|---|
| Target Compound Data | pKa1 = 4.72 (estimated) |
| Comparator Or Baseline | Ethylenediamine, pKa1 = 6.85 |
| Quantified Difference | ΔpKa1 = -2.13 (Target is 135x less basic) |
| Conditions | Estimated values from chemical property databases; ethylenediamine pKa from BenchChem. |
Why This Matters
This quantifies a drastic reduction in basicity, informing decisions where a less basic, more hindered amine is required to avoid off-target protonation or to tune metal-ligand binding affinity.
- [1] ChemicalBook. (2024). (2-Aminobutyl)(tert-butyl)amine | CAS 224785-90-4. Retrieved from https://www.chemicalbook.in/cas/224785-90-4.htm View Source
